Cas no 936011-17-5 (5-Bromo-2-methoxyisonicotinaldehyde)

5-Bromo-2-methoxyisonicotinaldehyde structure
936011-17-5 structure
Product Name:5-Bromo-2-methoxyisonicotinaldehyde
CAS 번호:936011-17-5
MF:C7H6BrNO2
메가와트:216.032041072845
MDL:MFCD13181606
CID:1026291
PubChem ID:70700318
Update Time:2024-10-26

5-Bromo-2-methoxyisonicotinaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 5-Bromo-2-methoxyisonicotinaldehyde
    • 5-Bromo-2-methoxyisonicotildehyde
    • 5-bromo-2-methoxypyridine-4-carbaldehyde
    • 5-Bromo-2-methoxypyridine-4-carboxaldehyde
    • GSHIHNCXBSQCLM-UHFFFAOYSA-N
    • 5-Bromo-2-methoxy isonicotinaldehyde
    • FCH1380404
    • AB66667
    • SY102929
    • AX8218110
    • Z1129
    • 5-Bromo-2-methoxyisonicotinaldehyde, AldrichCPR
    • 5-Bromo-2-methoxy-4-pyridinecarboxaldehyde (ACI)
    • 3-Bromo-6-methoxypyridine-4-carboxaldehyde
    • 5-Bromo-2-methoxy-pyridine-4-carbaldehyde
    • DTXSID70743174
    • SCHEMBL533880
    • AKOS016002761
    • MFCD13181606
    • CS-W022310
    • DS-14931
    • DB-368443
    • Z1269208118
    • 936011-17-5
    • EN300-1268309
    • MDL: MFCD13181606
    • 인치: 1S/C7H6BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-4H,1H3
    • InChIKey: GSHIHNCXBSQCLM-UHFFFAOYSA-N
    • 미소: O=CC1C(Br)=CN=C(OC)C=1

계산된 속성

  • 정밀분자량: 214.95819 g/mol
  • 동위원소 질량: 214.95819 g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 142
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 분자량: 216.03
  • 소수점 매개변수 계산 참조값(XlogP): 1.3
  • 토폴로지 분자 극성 표면적: 39.2

실험적 성질

  • 밀도: 1.606
  • 비등점: 273.596°C at 760 mmHg
  • 플래시 포인트: 119.267°C
  • 굴절률: 1.591

5-Bromo-2-methoxyisonicotinaldehyde 보안 정보

5-Bromo-2-methoxyisonicotinaldehyde 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FV855-100mg
5-Bromo-2-methoxyisonicotinaldehyde
936011-17-5 98%
100mg
93CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FV855-1g
5-Bromo-2-methoxyisonicotinaldehyde
936011-17-5 98%
1g
203.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FV855-250mg
5-Bromo-2-methoxyisonicotinaldehyde
936011-17-5 98%
250mg
180CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B847064-100mg
5-Bromo-2-methoxyisonicotinaldehyde
936011-17-5 98%
100mg
626.40 2021-05-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13492-25g
5-bromo-2-methoxyisonicotinaldehyde
936011-17-5 95%
25g
$200 2023-09-07
Fluorochem
220153-250mg
5-Bromo-2-methoxyisonicotinaldehyde
936011-17-5 95%
250mg
£17.00 2022-03-01
Fluorochem
220153-1g
5-Bromo-2-methoxyisonicotinaldehyde
936011-17-5 95%
1g
£39.00 2022-03-01
Fluorochem
220153-5g
5-Bromo-2-methoxyisonicotinaldehyde
936011-17-5 95%
5g
£123.00 2022-03-01
TRC
B429355-2.5g
5-bromo-2-methoxyisonicotinaldehyde
936011-17-5
2.5g
$ 50.00 2022-06-01
TRC
B429355-5g
5-bromo-2-methoxyisonicotinaldehyde
936011-17-5
5g
$ 65.00 2022-06-01

5-Bromo-2-methoxyisonicotinaldehyde 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C
참조
Pyridinones as antifibrotic agents and their preparation
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -70 °C
참조
Preparation of anti-fibrotic pyridinones
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 30 min, -78 °C
1.4 Solvents: Water
참조
Preparation of tricyclic compounds as GPR40 agonists for use in treating diabetes and associated conditions
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
참조
Preparation of pyrido[3,2-c]benzazocinones and related compounds as tyrosine kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건
1.1 Reagents: Butyllithium ,  Diisopropanolamine Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.3 30 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
참조
Preparation of piperidines or piperidones substituted with urea and heteroaryl as FPR2 modulators
, European Patent Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ;  rt → -5 °C; 30 min, -5 °C; -5 °C → -78 °C; -78 °C; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride
참조
Preparation method of 4-(difluoromethyl)-2-hydroxypyridine-5-sulfonyl chloride
, China, , ,

합성 방법 7

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  15 min, -78 °C; 1 h, -78 °C
1.2 -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Preparation of tricyclic fused pyridin-2-one derivatives as BRD4 inhibitors for treatment of proliferative disorders and cancer
, India, , ,

합성 방법 8

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  < -60 °C; 1 h, < -60 °C
1.2 Solvents: Dimethylformamide ;  < -60 °C; 1 h, < -60 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -60 °C → rt
참조
Preparation of substituted pyrazoles and imidazoles as hemoglobin modifier compounds and uses thereof
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  15 min, -65 °C
1.2 -65 °C; 30 min, -65 °C
참조
Preparation of pyrimidine derivatives useful as P2X3 and P2X2/3 receptor antagonists useful for the treatment of urinary tract diseases, pain, respiratory diseases and cardiovascular diseases
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 30 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Preparation of nitrogen-containing macrocyclic compounds useful as BRD4 inhibitors for the treatment of inflammatory disease, cancer, and autoimmune disease
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 -78 °C → 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water
참조
Preparation of tetrahydroisoquinoline derivatives for use as anti-hepatitis b virus agents
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.2 Solvents: Dimethylformamide ;  -78 °C; 10 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Preparation of N-aryl heteroarylcarboxamides and arylcarboxamides as inhibitors of WDR5 protein-protein binding
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 -78 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Preparation of biphenyl compounds as renin inhibitors for treating cardiovascular events and renal insufficiency
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
참조
Preparation of pyrido[4,5]cyclohepta[1,2-5b]pyridines and related compounds as tyrosine kinase inhibitors
, World Intellectual Property Organization, , ,

5-Bromo-2-methoxyisonicotinaldehyde Raw materials

5-Bromo-2-methoxyisonicotinaldehyde Preparation Products

5-Bromo-2-methoxyisonicotinaldehyde 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:936011-17-5)5-Bromo-2-methoxyisonicotinaldehyde
주문 번호:A859722
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:20
가격 ($):372.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:936011-17-5)5-Bromo-2-methoxyisonicotinaldehyde
A859722
순결:99%
재다:100g
가격 ($):372.0
Email